2,4,6-Tris(decyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(decyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring The decyl groups attached to the triazine core make this compound hydrophobic and enhance its solubility in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(decyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with decylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by decylamine groups. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(decyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2,4,6-Tris(decyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism by which 2,4,6-Tris(decyl)-1,3,5-triazine exerts its effects is primarily through hydrophobic interactions. The decyl groups allow the compound to integrate into lipid bilayers and interact with hydrophobic regions of proteins. This can affect the structure and function of biological membranes and proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in spectrophotometric determination of iron.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a catalyst in epoxy resin chemistry.
Uniqueness
2,4,6-Tris(decyl)-1,3,5-triazine is unique due to its long decyl chains, which impart significant hydrophobicity. This distinguishes it from other triazine derivatives that may have shorter or different substituents, affecting their solubility and interaction with other molecules.
Properties
CAS No. |
86768-96-9 |
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Molecular Formula |
C33H63N3 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
2,4,6-tris-decyl-1,3,5-triazine |
InChI |
InChI=1S/C33H63N3/c1-4-7-10-13-16-19-22-25-28-31-34-32(29-26-23-20-17-14-11-8-5-2)36-33(35-31)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
ZNPHJOKUMRSENS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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